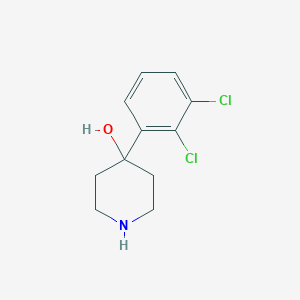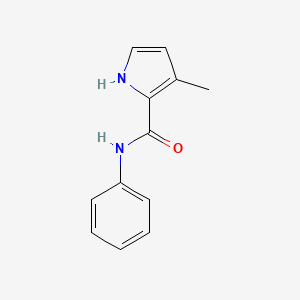![molecular formula C7H6N4O B8517642 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine](/img/structure/B8517642.png)
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an oxirane (epoxide) group attached at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine typically involves the cycloaddition of azides with nitriles, a common method for preparing tetrazole derivatives . One approach involves the reaction of 2-azidopyridine with an epoxide under thermal or photochemical conditions . The reaction conditions often require the use of catalysts such as copper or other transition metals to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency . Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Nucleophiles such as amines, thiols, or alcohols are often used in substitution reactions .
Major Products
The major products formed from these reactions include diols, amines, and various substituted tetrazolo[1,5-a]pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the modification of proteins . The tetrazole ring can interact with metal ions and other biomolecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrazole-fused heterocycles such as:
- Tetrazolo[1,5-a]pyrimidines
- Tetrazolo[1,5-a]pyrazines
- Tetrazolo[1,5-a]pyridazines
Uniqueness
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is unique due to the presence of the epoxide group, which imparts additional reactivity and potential for covalent modification of biological targets. This distinguishes it from other tetrazole-fused heterocycles that lack this functional group .
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2/t6-/m0/s1 |
Clé InChI |
TVXRYHYPEULSPZ-LURJTMIESA-N |
SMILES isomérique |
C1[C@H](O1)C2=CN3C(=NN=N3)C=C2 |
SMILES canonique |
C1C(O1)C2=CN3C(=NN=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8517612.png)

methyl}-4-methylpyridine](/img/structure/B8517615.png)




![7-Hydroxy-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B8517654.png)
![2,2-Dimethyl-6-[(prop-2-en-1-yl)oxy]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B8517658.png)
